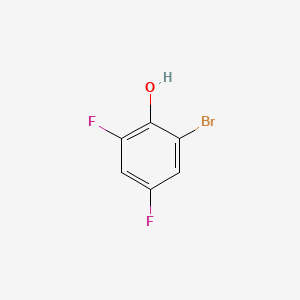

2-Bromo-4,6-difluorophenol

Vue d'ensemble

Description

2-Bromo-4,6-difluorophenol is a chemical compound with the molecular formula C6H3BrF2O . It has a molecular weight of 208.99 . The compound is a clear liquid at 20°C .

Molecular Structure Analysis

The molecular structure of 2-Bromo-4,6-difluorophenol consists of a phenol group (a benzene ring with a hydroxyl group) which is substituted with bromine and fluorine atoms . The exact positions of these substituents are as indicated by the name of the compound: the bromine atom is at position 2, and the fluorine atoms are at positions 4 and 6.

Physical And Chemical Properties Analysis

2-Bromo-4,6-difluorophenol is a liquid at 20°C with a specific gravity of 1.85 . It has a boiling point of 53°C at 1 mmHg . The compound has a refractive index of 1.54 . It’s worth noting that these properties can be influenced by factors such as purity and environmental conditions.

Applications De Recherche Scientifique

Chemical Analysis

“2-Bromo-4,6-difluorophenol” is a chemical compound with the molecular formula C₆H₃BrF₂O and a molecular weight of 208.99 g/mol . It is a clear liquid with a boiling point of 53 °C and a flash point of 106 °C . It has a specific gravity of 1.85 (20/20) .

Organic Synthesis

“2-Bromo-4,6-difluorophenol” is used as a raw material in organic synthesis . It is particularly useful in the synthesis of allyloxy-based biphenyl liquid crystals with multiple lateral fluoro substituents .

Cyclotrimerization

This compound is reported to undergo palladium-catalyzed cyclotrimerization to yield hexafluoro- and trimethoxytriphenylene derivatives . This reaction is significant in the field of organic chemistry, particularly in the synthesis of new materials.

Chromatography

“2-Bromo-4,6-difluorophenol” is used in chromatography applications . Chromatography is a laboratory technique for the separation of a mixture into its individual components. The compound’s unique properties make it suitable for this application.

Mass Spectrometry

This compound is also used in mass spectrometry . Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The results are typically presented as a mass spectrum, a plot of intensity as a function of the mass-to-charge ratio.

Material Science

In the field of material science, “2-Bromo-4,6-difluorophenol” is used in the development of new materials. Its unique properties make it a valuable compound in the synthesis of new materials .

Safety and Hazards

2-Bromo-4,6-difluorophenol is considered hazardous. It can cause skin and eye irritation and may be harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

Mécanisme D'action

Target of Action

It is known to cause irritation to the skin, eyes, and respiratory system , suggesting that it may interact with proteins or receptors in these tissues.

Mode of Action

The exact mode of action of 2-Bromo-4,6-difluorophenol is not clearly established. It’s possible that the compound interacts with its targets through a mechanism involving the bromine and fluorine atoms, which are known to be highly reactive. These atoms could potentially form bonds with target molecules, altering their structure and function .

Biochemical Pathways

For instance, it might disrupt signal transduction pathways, enzymatic reactions, or membrane integrity .

Pharmacokinetics

Given its chemical structure, it is likely to be lipophilic, which could influence its absorption and distribution within the body .

Result of Action

Exposure to the compound is known to cause irritation to the skin, eyes, and respiratory system . This suggests that it may induce inflammatory responses or disrupt normal cellular functions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4,6-difluorophenol. For instance, its reactivity and potential toxicity could be influenced by factors such as pH, temperature, and the presence of other chemicals .

Propriétés

IUPAC Name |

2-bromo-4,6-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2O/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDRZYJATKMBSJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371252 | |

| Record name | 2-Bromo-4,6-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4,6-difluorophenol | |

CAS RN |

98130-56-4 | |

| Record name | 2-Bromo-4,6-difluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98130-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4,6-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

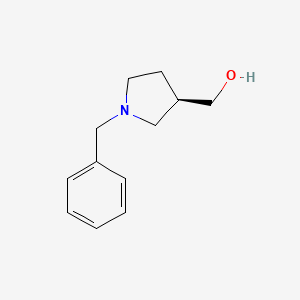

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

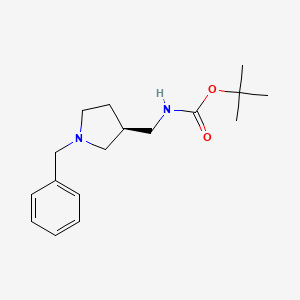

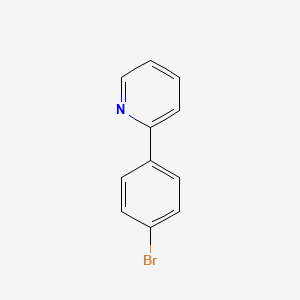

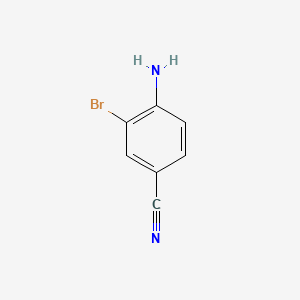

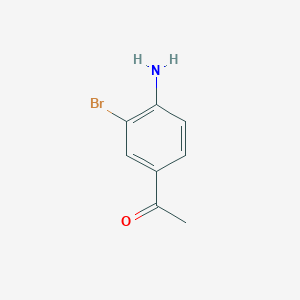

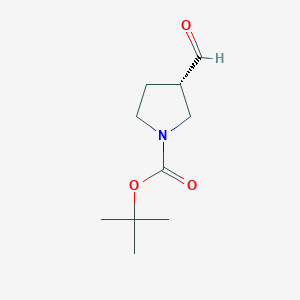

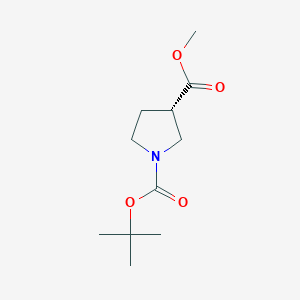

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1270733.png)